molecular formula C12H8BrF B126189 4-Bromo-2-fluorobiphenyl CAS No. 41604-19-7

4-Bromo-2-fluorobiphenyl

Cat. No.: B126189
CAS No.: 41604-19-7
M. Wt: 251.09 g/mol
InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobiphenyl: is an organic compound with the molecular formula C12H8BrF . It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is substituted with a bromine and a fluorine atom, respectively. This compound is typically a white to off-white crystalline solid at room temperature . It is used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts such as Pd(PPh3)4 and boronic acids or esters as reagents . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of 2-fluorobiphenyl with bromine in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically conducted at elevated temperatures to ensure complete substitution .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used, with bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

4-Bromo-2-fluorobiphenyl has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-chlorobiphenyl
  • 4-Bromo-2-iodobiphenyl
  • 4-Fluoro-2-bromobiphenyl

Comparison: 4-Bromo-2-fluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 4-Bromo-2-chlorobiphenyl, the fluorine atom in this compound provides higher electronegativity, affecting the compound’s reactivity and interaction with other molecules. Similarly, compared to 4-Bromo-2-iodobiphenyl, the fluorine atom is smaller and more electronegative, leading to different chemical behavior and applications .

Properties

IUPAC Name

4-bromo-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRNHWBOBYFTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194433
Record name 4-Bromo-2-fluoro-1,1'-biphenyl
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Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41604-19-7
Record name 4-Bromo-2-fluoro-1,1′-biphenyl
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Record name 4-Bromo-2-fluoro-1,1'-biphenyl
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Record name 4-Bromo-2-fluoro-1,1'-biphenyl
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Record name 4-bromo-2-fluoro-1,1'-biphenyl
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Synthesis routes and methods I

Procedure details

Solutions of 375 ml (325 g, 2.8 moles) of isoamyl nitrite, and of 378 grams (2.0 moles) of crude 4-bromo-2-fluoroaniline in 250 ml benzene are added separately and simultaneously dropwise over about 20 hours to 3500 ml of benzene vigorously stirred under a nitrogen atmosphere, and kept in a water bath at 65° C. The mixture is kept overnight at 65° C., then cooled, washed twice with 250 ml of water and evaporated. The dark oily residue is dissolved in 750 ml methanol and 450 ml concentrated hydrochloric acid, and treated with 138 grams (2.1 moles) of granular zinc, added in small portions over about 6 hours. In order to complete this "reductive upgrading", the solution is treated with 54 grams (1.0 mole) of fine iron filings over 0.5 hours. Within one hour the color of the mixture is visibly lighter. The solution is diluted with one liter of water and one liter of Skellysolve B hexanes, and the liquids are decanted from the remaining metals. The aqueous phase is extracted twice with one liter of Skellysolve B hexanes and the one liter of water, one liter of 1 N NaOH, and one liter of water. The solution is then passed through anhydrous sodium sulfate and evaporated to provide 389 grams of 4-bromo-2-fluoro-biphenyl.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
138 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
Skellysolve B hexanes
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
54 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 96 grams (0.50 mole) of crude 4-bromo-2-fluoroaniline and 60.0 grams (1.0 mole) of glacial acetic acid in 100 ml of benzene is added dropwise over 7 hours to a mixture of 69.0 grams (1.0 mole) of sodium nitrite, 69 ml water, and 700 ml of benzene kept at 65° C. The mixture is then allowed to stir at 65° C. overnight (12 hours) under a nitrogen atmosphere. The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid, then heated under reflux overnight (13 hours) with 20 grams (0.36 mole) of iron powder, 250 ml of methanol, and 150 ml (1.8 moles) of concentrated hydrochloric acid. The resultant solution is cooled and the benzene layer is washed with 490 ml of water, and evaporated at 40° C./40 mm Hg. The resultant dark oil is distilled at 10 mm Hg pressure to obtain 64.6 grams (51.5%) of 4-bromo-2-fluorobiphenyl as the entire distillate of boiling point mostly ~132~141° C./8 mm. The product crystalizes on seeding.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
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Quantity
69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Amino-4-bromo-biphenyl was subjected to a Schiemann reaction using hydrofluoroboric acid. The product had a b.p. of 106°-109°C./0.6mm, and a m.p. of 38°-39°C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes for producing 4-Bromo-2-fluorobiphenyl?

A1: Two main synthetic approaches stand out:

  1. One-Pot Method: This method utilizes 4-bromo-2-fluoroaniline bromate as the starting material and proceeds through diazotization and coupling reactions []. This approach offers cost advantages by employing a composite acid instead of trichloroacetic acid, though with a slight reduction in yield.
  2. Suzuki Coupling Reaction: This method leverages palladium catalysis (Pd(PPh3)4) with phenylboronic acid and 2-fluoro-4-bromo-iodobenzene as starting materials []. Careful control of reaction conditions is crucial to minimize by-product formation, such as boric acid self-coupling and terphenyl generation.

Q2: What is the role of this compound in pharmaceutical synthesis?

A2: this compound is a crucial intermediate in synthesizing (S)-flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) []. Its structure serves as a scaffold for introducing chirality and further functional groups to achieve the desired pharmacological properties of (S)-flurbiprofen.

Q3: How does the synthesis of 2-fluoro-5-bromoxynil utilize this compound?

A3: this compound serves as the starting point for a three-step synthesis of 2-fluoro-5-bromoxynil, another important pharmaceutical intermediate []. The synthesis involves bromination, cyanidation using the less toxic cuprous cyanide, and a final bromination step employing environmentally friendly reagents like NBS and dibromohydantoin.

Q4: What analytical techniques are used to characterize this compound?

A4: Researchers employ a combination of techniques to confirm the identity and purity of synthesized this compound. These include:

  • 1H NMR (Nuclear Magnetic Resonance) spectroscopy: This method provides information about the hydrogen atoms' environment within the molecule, helping to confirm its structure [].
  • IR (Infrared) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation [].
  • GC-MS (Gas Chromatography-Mass Spectrometry): This method separates and identifies components of a mixture based on their volatility and mass-to-charge ratio, providing confirmation of the compound's identity and purity [].

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